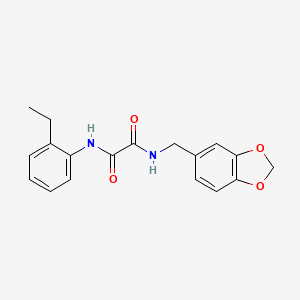![molecular formula C17H15ClN2O2 B5164508 1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5164508.png)
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CP-47,497 has been widely studied for its potential therapeutic applications and its role in drug development.
Mécanisme D'action
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione acts as a full agonist of the CB1 receptor, which is primarily expressed in the central nervous system. It binds to the receptor and activates downstream signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of cannabinoids, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic properties, reducing pain sensitivity in animal models. It has also been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues. This compound has been found to increase appetite and food intake, and to have effects on the reward system in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione has several advantages as a research tool. It is a potent and selective agonist of the CB1 receptor, making it a useful tool for investigating the effects of cannabinoids on the receptor system. It is also stable and easy to handle, making it suitable for use in a range of experimental settings. However, this compound has some limitations as a research tool. It is not a natural compound, so its effects may not accurately reflect those of endogenous cannabinoids. It also has a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several areas of future research that could be pursued using 1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione. One potential direction is the development of new CB1 receptor ligands with improved pharmacological properties. Another area of research is the investigation of the role of the cannabinoid receptor system in various disease states, such as pain, inflammation, and psychiatric disorders. Finally, this compound could be used to study the effects of cannabinoids on the developing brain, which is an area of growing concern given the increasing use of cannabis among young people.
Méthodes De Synthèse
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione can be synthesized through a multistep process starting from 3-chlorobenzaldehyde and 4-methylphenylamine. The key step in the synthesis is the formation of the pyrrolidinedione ring through a condensation reaction between the aldehyde and the amine. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione has been used extensively in scientific research to study the cannabinoid receptor system and its role in various physiological processes. It has been used to investigate the effects of cannabinoids on pain, inflammation, appetite, and mood. This compound has also been used as a tool compound in drug discovery to develop new cannabinoid receptor ligands with improved pharmacological properties.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-5-7-13(8-6-11)19-15-10-16(21)20(17(15)22)14-4-2-3-12(18)9-14/h2-9,15,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJSEKVHNNIISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5164425.png)
![N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5164437.png)

![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5164448.png)

![N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5164462.png)
![ethyl 7-cyclopropyl-3-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5164464.png)
![1-benzyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5164467.png)
![methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate](/img/structure/B5164475.png)


![4-methoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5164485.png)
![2-methoxy-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5164486.png)

